molecular formula C10H10N4 B3256751 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 27631-28-3

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Cat. No. B3256751
CAS RN: 27631-28-3
M. Wt: 186.21 g/mol
InChI Key: JPZHMDRQEJJVNZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a chemical compound that has been studied for its potential use in cancer treatment . It is a derivative of quinazoline, a class of organic compounds that are known to have various biological activities . This compound has been evaluated as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are both targets for cancer therapeutics .


Synthesis Analysis

The synthesis of this compound involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .


Molecular Structure Analysis

The molecular structure of this compound is complex. Computer-assisted superimposition of SGB-1534 and 20b showed little structural correspondence between the quinazolinone and 2,3-dihydroimidazo[1,2-c]quinazoline nucleus .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one study reported the synthesis of a series of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, which were obtained in good to excellent yields from 63 to 91% in the presence of 30 mol% catalyst in ethanol at reflux for 2 h through an efficient one-pot three-component reaction .

Scientific Research Applications

Pharmacological Potential

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine and its derivatives have been extensively studied for their pharmacological potential, particularly as alpha1-adrenoceptor antagonists. These compounds have shown high affinity for alpha1-adrenoceptors, with some demonstrating high selectivity and potency as alpha1 antagonists. For instance, certain derivatives such as 2-substituted and 3-substituted methyl 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been identified with significant pharmacological activities, suggesting their potential application in addressing conditions related to adrenergic receptors (Chern et al., 1998).

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine involves inhibiting the activities of PI3K and HDAC . These are both targets for cancer therapeutics, and inhibiting their activities can potentially slow down or stop the growth of cancer cells .

properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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